Cas no 476324-59-1 (2-(2,4-dichlorophenoxy)methyl-1-pentyl-1H-1,3-benzodiazole)
476324-59-1 structure
Product Name:2-(2,4-dichlorophenoxy)methyl-1-pentyl-1H-1,3-benzodiazole
CAS-Nr.:476324-59-1
MF:C19H20Cl2N2O
MW:363.280902862549
CID:6403734
PubChem ID:3153319
Update Time:2025-10-31
2-(2,4-dichlorophenoxy)methyl-1-pentyl-1H-1,3-benzodiazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(2,4-dichlorophenoxy)methyl-1-pentyl-1H-1,3-benzodiazole
- 2-((2,4-dichlorophenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole
- 1H-Benzimidazole, 2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-
- F0468-0008
- AKOS000571329
- 2-[(2,4-dichlorophenoxy)methyl]-1-pentylbenzimidazole
- 2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzoimidazole
- 476324-59-1
- 2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole
- Z57072539
-
- Inchi: 1S/C19H20Cl2N2O/c1-2-3-6-11-23-17-8-5-4-7-16(17)22-19(23)13-24-18-10-9-14(20)12-15(18)21/h4-5,7-10,12H,2-3,6,11,13H2,1H3
- InChI-Schlüssel: SRNTXYZPNPJXMY-UHFFFAOYSA-N
- Lächelt: ClC1C=C(C=CC=1OCC1=NC2C=CC=CC=2N1CCCCC)Cl
Berechnete Eigenschaften
- Genaue Masse: 362.0952687g/mol
- Monoisotopenmasse: 362.0952687g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 7
- Komplexität: 384
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topologische Polaroberfläche: 27Ų
Experimentelle Eigenschaften
- Dichte: 1.24±0.1 g/cm3(Predicted)
- Siedepunkt: 519.1±40.0 °C(Predicted)
- pka: 4.97±0.10(Predicted)
2-(2,4-dichlorophenoxy)methyl-1-pentyl-1H-1,3-benzodiazole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0468-0008-2μmol |
2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole |
476324-59-1 | 90%+ | 2μmol |
$57.0 | 2023-07-30 | |
| Life Chemicals | F0468-0008-5μmol |
2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole |
476324-59-1 | 90%+ | 5μmol |
$63.0 | 2023-07-30 | |
| Life Chemicals | F0468-0008-10μmol |
2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole |
476324-59-1 | 90%+ | 10μmol |
$69.0 | 2023-07-30 | |
| Life Chemicals | F0468-0008-20μmol |
2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole |
476324-59-1 | 90%+ | 20μmol |
$79.0 | 2023-07-30 | |
| Life Chemicals | F0468-0008-1mg |
2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole |
476324-59-1 | 90%+ | 1mg |
$54.0 | 2023-07-30 | |
| Life Chemicals | F0468-0008-2mg |
2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole |
476324-59-1 | 90%+ | 2mg |
$59.0 | 2023-07-30 | |
| Life Chemicals | F0468-0008-3mg |
2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole |
476324-59-1 | 90%+ | 3mg |
$63.0 | 2023-07-30 | |
| Life Chemicals | F0468-0008-4mg |
2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole |
476324-59-1 | 90%+ | 4mg |
$66.0 | 2023-07-30 | |
| Life Chemicals | F0468-0008-5mg |
2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole |
476324-59-1 | 90%+ | 5mg |
$69.0 | 2023-07-30 | |
| Life Chemicals | F0468-0008-10mg |
2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole |
476324-59-1 | 90%+ | 10mg |
$79.0 | 2023-07-30 |
2-(2,4-dichlorophenoxy)methyl-1-pentyl-1H-1,3-benzodiazole Verwandte Literatur
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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